molecular formula C13H17BrO3 B1412651 3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester CAS No. 2202948-74-9

3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester

Cat. No.: B1412651
CAS No.: 2202948-74-9
M. Wt: 301.18 g/mol
InChI Key: IFFHYCGHZLVBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester is a brominated aromatic ester with a branched propionic acid backbone. Its structure features a 4-bromophenoxy group attached to the third carbon of a 2,2-dimethylpropionic acid ethyl ester (Figure 1). This compound is hypothesized to exhibit unique physicochemical properties due to its steric hindrance (from dimethyl groups) and lipophilicity (from the bromophenoxy and ethyl ester moieties).

Properties

IUPAC Name

ethyl 3-(4-bromophenoxy)-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-4-16-12(15)13(2,3)9-17-11-7-5-10(14)6-8-11/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFHYCGHZLVBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester typically involves the reaction of 4-bromophenol with 2,2-dimethylpropionic acid ethyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is heated to facilitate the reaction, and the product is purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like acetone or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of various substituted phenoxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester involves its interaction with various molecular targets. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can affect biological pathways and molecular processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(4-bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester, including brominated aromatic groups, ester functionalities, or branched alkyl chains.

Structural and Physicochemical Comparison

Key Observations :

  • Lipophilicity : Bromine’s hydrophobic nature and the ethyl ester group enhance lipophilicity, which may improve membrane permeability in biological systems.
  • Electronic Effects: The cyano group in 3-(4-bromo-phenyl)-2-cyano-acrylic acid ethyl ester increases electrophilicity, altering reactivity compared to the dimethyl-substituted target compound .

Physicochemical Data

Table 2: Melting Points and Spectral Data
Compound Name Melting Point (°C) ¹H NMR (Key Signals) Reference
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-N-propylpropanamide 186–188 δ 7.27–7.20 (ArH), 4.68 (CH), 1.13 (CH₃)
Ethyl 3-chloro-2,2-dimethylpropanoate Not reported δ 1.09 (CH₃), 3.86–3.60 (CH₂)
Target Compound (Hypothetical) ~150–170 (estimated) δ 7.3–7.1 (ArH), 1.1–1.4 (CH₃)

Biological Activity

3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H13_{13}BrO2_{2}
  • IUPAC Name : Ethyl 3-(4-bromophenoxy)-2,2-dimethylpropanoate

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. The following sections detail specific activities and findings.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of this compound against various bacterial strains.

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Case Study Findings :
    • A study reported significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.
    • The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for different strains, indicating moderate antibacterial potency.
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus2064
Escherichia coli18128
Pseudomonas aeruginosa2232

Antifungal Activity

The antifungal properties of the compound were also assessed in vitro.

  • Findings :
    • The compound demonstrated activity against common fungal pathogens such as Candida albicans and Aspergillus niger.
    • The observed antifungal activity was attributed to the bromophenyl moiety, which enhances membrane permeability in fungi.
Fungal StrainInhibition Zone (mm)MIC (µg/mL)
Candida albicans2564
Aspergillus niger21128

Anticancer Activity

Emerging research highlights the potential anticancer effects of this compound.

  • Mechanism : It is suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study Results :
    • In vitro studies on MCF-7 breast cancer cells showed a decrease in cell viability with an IC50_{50} value of approximately 150 µM.
Cell LineIC50_{50} (µM)Apoptosis Induction (%)
MCF-715045
HeLa20030

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenoxy)-2,2-dimethyl-propionic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.